molecular formula C19H14I2N2O2 B3725456 N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No.: B3725456
M. Wt: 556.1 g/mol
InChI Key: AJOHBRRUJCHQPH-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as HIBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. HIBA is a yellow crystalline powder that is soluble in ethanol and chloroform. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
This compound has also been studied for its potential applications in the field of inflammation research. Inflammation is a complex physiological process that plays a critical role in the development of many diseases, including arthritis, cardiovascular disease, and cancer. This compound has been shown to possess potent anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activity of several key enzymes and transcription factors that are involved in these processes, including NF-kappaB, COX-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, this compound has been shown to possess antioxidant activity, which may make it a promising candidate for the development of new antioxidant drugs. This compound has also been shown to possess antimicrobial activity against a range of bacteria and fungi, which may make it a promising candidate for the development of new antimicrobial drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is its relatively simple synthesis method, which makes it easily accessible to researchers in a standard laboratory setting. In addition, this compound has been extensively studied for its potential applications in various scientific fields, which means that there is a wealth of information available on its properties and potential uses.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to possess cytotoxic activity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research on N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide. One promising area of research is the development of new anticancer drugs based on this compound. This compound has been shown to possess potent antitumor activity, and further research may lead to the development of new drugs that are more effective and less toxic than current anticancer drugs.
Another potential area of research is the development of new anti-inflammatory drugs based on this compound. Inflammation is a complex physiological process that plays a critical role in the development of many diseases, and this compound has been shown to possess potent anti-inflammatory activity. Further research may lead to the development of new drugs that are more effective and less toxic than current anti-inflammatory drugs.
Finally, there is also potential for research on the use of this compound as an antioxidant or antimicrobial agent. This compound has been shown to possess antioxidant and antimicrobial activity, and further research may lead to the development of new drugs in these areas.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14I2N2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOHBRRUJCHQPH-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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